S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester
Overview
Description
S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is an organic compound with a complex structure It is characterized by the presence of a hydroxy group, a carbamic acid moiety, and an allyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester typically involves the reaction of an appropriate alcohol with carbamic acid derivatives. One common method is the esterification of 2-hydroxy-1-methylethyl alcohol with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamic acid moiety can interact with enzymes or receptors. The allyl ester group may undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-methylethyl carbamate
- Allyl carbamate
- 2-Hydroxy-1-methylethyl allyl ether
Uniqueness
S-(2-Hydroxy-1-methyl-ethyl)-carbamic acid allyl ester is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
prop-2-enyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-7(10)8-6(2)5-9/h3,6,9H,1,4-5H2,2H3,(H,8,10)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYPCMXKJUEIW-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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